![molecular formula C11H12FNO2 B2782292 Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 1949793-11-6](/img/structure/B2782292.png)
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
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Overview
Description
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. This molecule is a member of the tetrahydroisoquinoline family, which is known to exhibit a wide range of biological activities.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves the reaction of 5-fluoro-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base to form the desired product.
Starting Materials
5-fluoro-1,2,3,4-tetrahydroisoquinoline, Methyl chloroformate, Base (such as triethylamine or potassium carbonate)
Reaction
Step 1: Dissolve 5-fluoro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (such as dichloromethane or ethanol)., Step 2: Add the base to the reaction mixture and stir for a few minutes., Step 3: Slowly add methyl chloroformate to the reaction mixture while stirring continuously., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux conditions., Step 5: After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent (such as ethyl acetate or dichloromethane)., Step 6: Purify the product by column chromatography or recrystallization to obtain the desired compound, Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate.
Mechanism Of Action
The mechanism of action of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, antifungal, and antibacterial activities, this compound has been reported to possess antioxidant and anti-inflammatory properties. It has also been shown to modulate the immune system by increasing the production of certain cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is its broad-spectrum activity against various cancer cell lines and microbial pathogens. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate. One of the most promising areas of investigation is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate and to identify potential molecular targets. Finally, the development of new synthetic methods for this compound may increase its availability and facilitate its use in future research.
Scientific Research Applications
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been reported to possess antifungal and antibacterial properties, indicating its potential use as a broad-spectrum antimicrobial agent.
properties
IUPAC Name |
methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-3,13H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOQTXMCOWTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCCC2=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
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